molecular formula C13H18N2 B5954981 2-Butan-2-yl-1-ethylbenzimidazole

2-Butan-2-yl-1-ethylbenzimidazole

Cat. No.: B5954981
M. Wt: 202.30 g/mol
InChI Key: GQROFMNWYXCDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butan-2-yl-1-ethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides. This structural characteristic allows them to interact easily with biological systems, making them valuable in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butan-2-yl-1-ethylbenzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is usually carried out in a mixture of solvents, and the product is separated using hexane and water washes.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents may vary depending on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-yl-1-ethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Butan-2-yl-1-ethylbenzimidazole has several scientific research applications:

Comparison with Similar Compounds

2-Butan-2-yl-1-ethylbenzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of butan-2-yl and ethyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

IUPAC Name

2-butan-2-yl-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-10(3)13-14-11-8-6-7-9-12(11)15(13)5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQROFMNWYXCDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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